molecular formula C14H12BrClN2O2S B305602 5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone

5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone

Cat. No. B305602
M. Wt: 387.7 g/mol
InChI Key: OCAJECXEPNECAA-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone, also known as BRMBCMTI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the inflammatory response and the growth of cancer cells. The compound has also been shown to modulate the levels of neurotransmitters in the brain, which may be beneficial in treating neurological disorders.
Biochemical and Physiological Effects
5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins in the body. The compound has also been shown to induce apoptosis (cell death) in cancer cells, which may be beneficial in treating cancer. In addition, 5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone has been shown to modulate the levels of neurotransmitters in the brain, which may be beneficial in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-bacterial properties. This makes it a promising candidate for the development of new drugs. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. Further research is needed to fully understand its pharmacological properties and potential side effects.

Future Directions

There are several future directions for research on 5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone. One area of interest is the compound's potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs based on the structure of 5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone. Finally, further research is needed to fully understand the compound's pharmacological properties and potential side effects.

Synthesis Methods

5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone can be synthesized using a multistep process that involves the reaction of 3-bromo-5-chloro-2-methoxybenzaldehyde with cyclopropylamine, followed by the addition of thiourea and cyclohexanone. The resulting compound is then subjected to a cyclization reaction to form 5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone.

Scientific Research Applications

5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-(3-Bromo-5-chloro-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone

Molecular Formula

C14H12BrClN2O2S

Molecular Weight

387.7 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-3-cyclopropyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H12BrClN2O2S/c1-20-12-7(4-8(16)6-10(12)15)5-11-13(19)18(9-2-3-9)14(21)17-11/h4-6,9H,2-3H2,1H3,(H,17,21)/b11-5-

InChI Key

OCAJECXEPNECAA-WZUFQYTHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Cl)/C=C\2/C(=O)N(C(=S)N2)C3CC3

SMILES

COC1=C(C=C(C=C1C=C2C(=O)N(C(=S)N2)C3CC3)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)C=C2C(=O)N(C(=S)N2)C3CC3

Origin of Product

United States

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